molecular formula C9H5BrO2S B7967985 2-Bromobenzo[b]thiophene-3-carboxylic acid

2-Bromobenzo[b]thiophene-3-carboxylic acid

Cat. No.: B7967985
M. Wt: 257.11 g/mol
InChI Key: MGNSSFGSAJGIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromobenzo[b]thiophene-3-carboxylic acid is an organic compound with the molecular formula C9H5BrO2S. It is a brominated derivative of benzo[b]thiophene-3-carboxylic acid, featuring a bromine atom at the 2-position of the thiophene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Direct Bromination: The compound can be synthesized by the direct bromination of benzo[b]thiophene-3-carboxylic acid using bromine (Br2) in the presence of a suitable catalyst such as iron (Fe) or iron(III) bromide (FeBr3).

  • Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where benzo[b]thiophene-3-carboxylic acid is first converted to its diazonium salt, followed by reaction with bromine to introduce the bromine atom.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or column chromatography to obtain the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4), to form various oxidized products.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine position, where nucleophiles replace the bromine atom.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, heat

  • Reduction: LiAlH4, H2, catalyst (e.g., palladium on carbon)

  • Substitution: Nucleophiles (e.g., sodium iodide, sodium azide), polar aprotic solvents (e.g., DMF, DMSO)

Major Products Formed:

  • Oxidation: Benzo[b]thiophene-3-carboxylic acid derivatives (e.g., benzo[b]thiophene-3-carboxylic acid, 2-bromo-3-carboxylic acid)

  • Reduction: this compound derivatives (e.g., 2-bromo-3-hydroxybenzo[b]thiophene)

  • Substitution: Various substituted benzo[b]thiophenes depending on the nucleophile used

Scientific Research Applications

2-Bromobenzo[b]thiophene-3-carboxylic acid is utilized in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate the effects of brominated compounds on biological systems.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromobenzo[b]thiophene-3-carboxylic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 7-Bromobenzo[b]thiophene-2-carboxylic acid

  • 2-Bromothiophene-3-carboxylic acid

  • 2-Bromo-3-methylbenzo[b]thiophene-3-carboxylic acid

Uniqueness: 2-Bromobenzo[b]thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the bromine atom at the 2-position provides distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-bromo-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2S/c10-8-7(9(11)12)5-3-1-2-4-6(5)13-8/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNSSFGSAJGIBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.